1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole
Overview
Description
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole, also known as this compound, is a useful research compound. Its molecular formula is C13H18BN3O2 and its molecular weight is 259.116. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole is part of a group of compounds studied for their structural properties. Huang et al. (2021) investigated similar compounds, focusing on their synthesis and structural confirmation through various spectroscopic methods and X-ray diffraction. They employed Density Functional Theory (DFT) to calculate the molecular structures, finding consistency with X-ray diffraction results. This research underscores the significance of these compounds in structural and conformational analyses (Huang et al., 2021).
Pharmacological Properties
Antinociceptive and Anti-inflammatory Activities : Rajasekaran and Rajagopal (2009) synthesized novel triazole derivatives, including compounds structurally related to this compound, evaluating them for antinociceptive and anti-inflammatory activities. These compounds demonstrated significant potential in these areas, paving the way for further research in pain and inflammation management (Rajasekaran & Rajagopal, 2009).
Antibacterial and Antifungal Activities : Research by Rajasekaran, Murugesan, and Anandarajagopal (2006) on similar triazole compounds showed moderate antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Chemical Synthesis and Applications
- Synthesis of Fluoroalkylated Triazoles : Peng and Zhu (2003) reported on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating a regiospecific 1,3-dipolar cycloaddition reaction process. This research provides insights into the synthesis routes that can be applicable to similar compounds like this compound (Peng & Zhu, 2003).
Molecular and Docking Studies
- In Silico Drug-likeness Prediction : A study by Pandya et al. (2019) on triazole derivatives, structurally related to this compound, focused on in silico ADME prediction properties. They also investigated these compounds' in vitro antibacterial, antifungal, and antimycobacterial activities, demonstrating their potential as therapeutic agents (Pandya et al., 2019).
Properties
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-7-10-11(8-9)17(5)16-15-10/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHUVQJHLKHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=NN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148359 | |
Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1362243-56-8 | |
Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1362243-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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